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molecular formula C15H12Cl2N4S B029032 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 185039-29-6

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No. B029032
M. Wt: 351.3 g/mol
InChI Key: DTGQGHKWGPQNFT-UHFFFAOYSA-N
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Patent
US05733914

Procedure details

Powdered potassium carbonate (0.8 g; 5.8 mmol) was added to a solution of 0.220 g (1.2 mmol) of the aldehyde from Example 18 and 0.235 g (1.26 mmol) (ca. 5% excess) of 2,6-dichlorophenylacetonitrile in 2.0 mL of dimethylformamide. The mixture was heated with stirring at 125° C. for 6 hours. Ethyl acetate (5 mL) was added to the cooled mixture, and the solids were filtered and washed with ethyl acetate. The filtrate was concentrated under reduced pressure. The residual gum was triturated with 10 mL of water, and the resulting solid was filtered, washed well with water, and dried. This crude material was chromatographed by placing a chloroform solution on a silica gel column wet with chloroform. The column was eluted with 1:1 (v/v) hexane:ethyl acetate, collecting the fractions that contain the Rf 0.25 spot on tlc (1:1 hexane:ethyl acetate). Evaporation of the solvents gave a solid. The solid product was dissolved in about 0.5 mL of methylene chloride. Crystals develop. Petroleum ether (ca. 2 mL) was added, and the crystals were filtered to provide 0.168 g (40%) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-ylideneamine, mp 198°-200° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.235 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][NH:8][C:9]1[C:14]([CH:15]=O)=[CH:13][N:12]=[C:11]([S:17][CH3:18])[N:10]=1.[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[C:21]=1CC#N.C(O[CH2:34][CH3:35])(=O)C.C[N:37](C)C=O>C(Cl)Cl>[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[C:21]=1[C:35]1[C:34](=[NH:37])[N:8]([CH3:7])[C:9]2[N:10]=[C:11]([S:17][CH3:18])[N:12]=[CH:13][C:14]=2[CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.22 g
Type
reactant
Smiles
CNC1=NC(=NC=C1C=O)SC
Name
Quantity
0.235 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC#N
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Petroleum ether
Quantity
2 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
with stirring at 125° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual gum was triturated with 10 mL of water
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This crude material was chromatographed
WASH
Type
WASH
Details
The column was eluted with 1:1 (v/v) hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate, collecting the fractions that
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
gave a solid
FILTRATION
Type
FILTRATION
Details
the crystals were filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)SC)N(C1=N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.168 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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